molecular formula C13H18BrNO B1397276 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol CAS No. 1355828-40-8

1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol

Cat. No. B1397276
CAS RN: 1355828-40-8
M. Wt: 284.19 g/mol
InChI Key: UDBHREHJIGINIO-UHFFFAOYSA-N
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Description

“1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol”, also known as Brorphine, is a potent synthetic opioid . It has a chemical structure similar to bezitramide, an opioid listed in Schedule I of the 1961 Convention . Brorphine freebase has been described as a white or off-white solid, and the hydrochloride salt as a neat solid .


Synthesis Analysis

Brorphine was originally discovered in a 2018 paper investigating functionally biased opioid compounds, with the intention of finding safer analgesics that produce less respiratory depression than typical opioids . The exact synthesis process is not detailed in the search results.


Molecular Structure Analysis

Brorphine is comprised of three main units: a 4-bromophenethyl group, a piperidine ring, and a 1,3-dihydro-2H-benzoimidzole-2-one group . The molecular formula is C20H22BrN3O , and the molecular weight is 400.3122 g/mol .


Physical And Chemical Properties Analysis

Brorphine freebase has been described as a white or off-white solid, and the hydrochloride salt as a neat solid . The molecular formula is C20H22BrN3O , and the molecular weight is 400.3122 g/mol .

Mechanism of Action

Target of Action

The primary target of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol, also known as Brorphine, is the μ-opioid receptor (MOR) . The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids. Activation of the MOR leads to analgesic effects, making it a key target for opioid-based pain management .

Mode of Action

Brorphine acts as a full agonist at the MOR . This means it binds to the MOR and activates it, triggering a cellular response. The activation of MOR by Brorphine has been shown to involve the recruitment of beta-arrestin-2 , a regulatory protein . This interaction results in a series of intracellular events that lead to the observed pharmacological effects .

Biochemical Pathways

Upon activation of the MOR, Brorphine triggers a cascade of biochemical events within the cell. These events include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This leads to hyperpolarization of the cell membrane and inhibition of neurotransmitter release . The exact downstream effects of Brorphine are still under investigation.

Pharmacokinetics

As a potent µ-opioid agonist, it is expected to have similar pharmacokinetic properties to other opioid substances .

Result of Action

The activation of MOR by Brorphine leads to a range of effects. These include analgesia , euphoria , and respiratory depression . These effects are typical of opioid agonists and are the reason why such compounds are used for pain management. These effects can also lead to dependence and addiction, posing significant risks .

Action Environment

The action, efficacy, and stability of Brorphine can be influenced by various environmental factors. For instance, the presence of other substances, such as benzodiazepines, can potentiate the effects of Brorphine, leading to increased risk of overdose . Additionally, the method of administration (oral, inhalation, intravenous) can also impact its bioavailability and effects .

Safety and Hazards

Brorphine is a potent synthetic opioid and poses a serious and imminent health threat for any user . It has been encountered as both a single substance of abuse and in combination with substances such as heroin and fentanyl .

properties

IUPAC Name

1-[1-(4-bromophenyl)ethyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-10(11-2-4-12(14)5-3-11)15-8-6-13(16)7-9-15/h2-5,10,13,16H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBHREHJIGINIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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